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This guide provides a comprehensive overview of the core physicochemical properties of 4-
Hydroxymethyl-lsoxazole, a heterocyclic compound of significant interest in medicinal
chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in numerous
clinically approved drugs, and understanding the fundamental characteristics of its derivatives
is paramount for the rational design of novel therapeutics.[1] This document moves beyond a
simple recitation of data, offering insights into the causality behind experimental choices and
providing detailed, actionable protocols for the characterization of this and similar molecules.

Molecular Structure and Core Physicochemical
Profile

4-Hydroxymethyl-lsoxazole is a five-membered aromatic heterocycle containing adjacent
nitrogen and oxygen atoms, with a hydroxymethyl substituent at the 4-position. This
substitution pattern significantly influences the molecule's polarity, solubility, and potential for
hydrogen bonding, which are critical determinants of its pharmacokinetic and
pharmacodynamic behavior.
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While specific experimental data for 4-Hydroxymethyl-lsoxazole is not extensively available in
the public domain, we can infer its properties based on closely related analogs and provide a
framework for their experimental determination.

Table 1: Core Physicochemical Properties of 4-Hydroxymethyl-Isoxazole and Related

Analogs
4-
i 4(5)-
Hydroxymethy 3,5-dimethyl-4-
(Hydroxymeth Isoxazole
Property I-lsoxazole (hydroxymethy .
. . yl)imidazole (Parent)
(Predicted/Infe l)isoxazole
(Isomer)
rred)
Molecular
CaHsNO2 CeHoNO2[2][3] CaHeN20 Cs3HsNOJ[4]
Formula
Molecular Weight  99.09 g/mol 127.13 g/mol [3] 98.10 g/mol 69.06 g/mol [4]
Melting Point Data not Data not 88.92 Data not
(°C) available available available
- _ Data not Data not Data not
Boiling Point (°C) ] ) ] 95[5]
available available available
Data not Data not Data not
Calculated logP ] ) ] 0.1[4]
available available available
Data not Data not Data not Data not
pKa . : . .
available available available available

Note: The absence of specific experimental data for 4-Hydroxymethyl-lsoxazole highlights
the importance of the experimental protocols detailed in this guide.

Synthesis and Structural Elucidation

The synthesis of isoxazole derivatives is well-established, with the 1,3-dipolar cycloaddition of a
nitrile oxide with an alkyne being a common and versatile method. For 4-Hydroxymethyl-
Isoxazole, a plausible synthetic route would involve the reaction of propargyl alcohol with a
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nitrile oxide precursor. Ultrasound-assisted synthesis has also emerged as a green and
efficient alternative for the preparation of isoxazole scaffolds.[1]

A general synthetic approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl
compound.[6]

General Isoxazole Synthesis

(1,3-Dicarbonyl CompounoD
W@
' Hydroxylamine '

Click to download full resolution via product page

Caption: General synthesis of the isoxazole ring.

Structural confirmation of the synthesized 4-Hydroxymethyl-lsoxazole is achieved through a
combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR are indispensable for the unambiguous structural determination of isoxazole
derivatives.[7][8][9]

e 'H NMR: The proton spectrum of 4-Hydroxymethyl-lsoxazole is expected to show distinct
signals for the isoxazole ring protons, the methylene protons of the hydroxymethyl group,
and the hydroxyl proton. The chemical shifts and coupling patterns provide crucial
information about the electronic environment and connectivity of the protons.

e 13C NMR: The carbon spectrum will reveal the chemical shifts of the four carbon atoms in the
molecule, including the three carbons of the isoxazole ring and the methylene carbon.

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key
vibrational bands expected for 4-Hydroxymethyl-lsoxazole include:

O-H stretch: A broad band in the region of 3200-3600 cm~?, characteristic of the hydroxyl
group.

C-H stretch: Signals for aromatic and aliphatic C-H bonds.

C=N and C=C stretching: Vibrations associated with the isoxazole ring.

C-0 stretch: A band corresponding to the alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to
gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can
provide the exact mass, confirming the elemental composition.

Solubility and Lipophilicity

The solubility and lipophilicity of a drug candidate are critical parameters that influence its
absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

The presence of the hydroxymethyl group suggests that 4-Hydroxymethyl-Isoxazole will
exhibit a degree of aqueous solubility due to its ability to act as both a hydrogen bond donor
and acceptor. The isoxazole ring itself also contributes to the molecule's polarity.

Experimental Protocol: Kinetic Solubility Determination
This protocol provides a rapid assessment of a compound's solubility in an aqueous buffer.

o Stock Solution Preparation: Prepare a high-concentration stock solution of 4-
Hydroxymethyl-lsoxazole in a suitable organic solvent (e.g., DMSO).

o Sample Preparation: Add a small volume of the stock solution to a pre-determined volume of
agueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final
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concentration.

o Equilibration: Shake the samples for a defined period (e.g., 2 hours) at a constant
temperature to allow for equilibration.

o Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitate.

e Quantification: Analyze the supernatant using a suitable analytical method, such as HPLC-
UV, to determine the concentration of the dissolved compound.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic
system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's
ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination[10][11]
This is the traditional and most widely accepted method for logP determination.

e Phase Preparation: Saturate n-octanol with water and water with n-octanol to create a
mutually saturated biphasic system.

o Compound Addition: Dissolve a known amount of 4-Hydroxymethyl-lsoxazole in one of the
phases.

 Partitioning: Combine the two phases in a flask and shake vigorously for a set period to allow
the compound to partition between the two layers.

o Phase Separation: Allow the mixture to stand until the two phases have clearly separated.

o Concentration Analysis: Carefully sample each phase and determine the concentration of the
compound in both the n-octanol and aqueous layers using an appropriate analytical
technique (e.g., HPLC-UV).

o Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this
value.
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Shake-Flask logP Determination Workflow

Grepare n-octanol/water phases)
l
(Dissolve compound in one phase)
l
(Shake to partition)
l
(Separate phases)

'y
) ( )

' '
( )

Click to download full resolution via product page

Caption: Workflow for the shake-flask logP determination.

Acidity/Basicity (pKa)

The ionization constant (pKa) is a measure of the acidity or basicity of a compound. It is a

critical parameter as the ionization state of a drug affects its solubility, permeability, and

interaction with its biological target. The isoxazole ring is weakly basic due to the lone pair of

electrons on the nitrogen atom. The hydroxymethyl group is not typically considered acidic or

basic within the physiological pH range.
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Experimental Protocol: pKa Determination by *H NMR Spectroscopy[12][13][14]

This method relies on the change in the chemical shift of protons adjacent to an ionizable
center as a function of pH.

o Sample Preparation: Prepare a solution of 4-Hydroxymethyl-lsoxazole in D20.

o pH Titration: Adjust the pD of the solution incrementally by adding small aliquots of a strong
acid (e.g., DCI) or a strong base (e.g., NaOD).

o NMR Spectra Acquisition: Acquire a *H NMR spectrum at each pD value.

o Data Analysis: Plot the chemical shift of a proton on the isoxazole ring (e.g., H3 or H5) as a
function of pD.

o pKa Determination: Fit the data to a sigmoidal curve. The inflection point of the curve
corresponds to the pKa value.
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NMR-based pKa Determination
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Caption: Workflow for pKa determination using NMR spectroscopy.

Chemical Stability

The stability of a drug substance is a critical quality attribute that can impact its safety and
efficacy. Forced degradation studies are performed to identify potential degradation products
and to establish the intrinsic stability of the molecule.[15][16] The isoxazole ring can be
susceptible to degradation, particularly under basic conditions where ring-opening can occur.
[17][18]
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Experimental Protocol: Forced Degradation Study

o Stress Conditions: Subject solutions of 4-Hydroxymethyl-Isoxazole to a variety of stress
conditions, including:

o

Acidic hydrolysis: 0.1 M HCI at elevated temperature.

[¢]

Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

[¢]

Oxidative degradation: 3% H202 at room temperature.

[e]

Thermal stress: Heating the solid compound and a solution at a high temperature.

o

Photostability: Exposing the solid compound and a solution to UV and visible light.
o Time Points: Sample the stressed solutions at various time points.

e Analysis: Analyze the samples using a stability-indicating HPLC method to separate the
parent compound from any degradation products.

o Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that
no co-eluting degradation products are present.

e Mass Balance: Calculate the mass balance to account for all the material, including the
parent compound and all degradation products.

Conclusion

This technical guide has provided a comprehensive framework for understanding and
determining the key physicochemical properties of 4-Hydroxymethyl-lsoxazole. While specific
experimental data for this molecule is limited, the provided protocols and insights from related
compounds offer a robust starting point for researchers in drug discovery and development. A
thorough characterization of these fundamental properties is an essential step in the journey of
transforming a promising molecule into a safe and effective therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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